molecular formula C9H13N3O2 B2375289 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid CAS No. 1824301-46-3

5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Cat. No.: B2375289
CAS No.: 1824301-46-3
M. Wt: 195.222
InChI Key: FVUXSWAQHNRADJ-UHFFFAOYSA-N
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Description

“5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid” is a chemical compound that falls under the category of saturated and aromatic heterocyclic compounds . It has a molecular weight of 281.30 and a molecular formula of C13H19N3O4 .


Synthesis Analysis

The synthesis of this compound involves several steps . Methyl pyrazole 3,5-dicarboxylate, which is commercially available, is alkylated with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .


Chemical Reactions Analysis

The chemical reactivity patterns of the pyrazolo-diazepine pharmacophore have been studied . After the formation of the pyrazolo-diazepine skeleton, selective reduction of the lactam is accomplished cleanly using borane. The resulting amine is then protected using a tert-butyloxycarbonyl protecting group . The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .

Scientific Research Applications

Synthesis Methods

  • A general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives was introduced. This approach involves a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible pyrazole-5(3)-carboxylates, leading to target pyrazolo[1,5-a][1,4]diazepin-4-ones through oxirane ring-opening and cyclisation (Dzedulionytė et al., 2022).

Structural Modification

  • A study describes the methods of synthesis and chemical transformations of azolo[1,4]diazepines, including pyrazolo[1,4]diazepines. Emphasis is placed on the structural functionalization of pyrazolo[1,4]diazepines, a powerful tool for designing attractive synthetic and biological derivatives (Kemskii et al., 2017).

Chemical Transformations

  • The study on Recherches en série diazépine-1,4 et triazépine-1,2,4 explored various methods for reducing and methylating pyrazolo[3,4-b]diazepines-1,4. This involved selective reduction of different functional groups and methylation on various positions of the diazepinones (Affane-Nguema et al., 1977).

Synthesis of Novel Derivatives

  • A synthesis method was developed for a series of new 5,6 dihydro-1H,4H-pyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepines, showcasing the potential for creating novel derivatives and exploring their properties (Vega et al., 1994).

Exploration of Heterocyclic Systems

  • The study on tricyclic heteroaromatic systems reported the synthesis of 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones, highlighting the exploration of new tricyclic nitrogen-containing nuclei (Palazzino et al., 1989).

Potential for Antimicrobial Activity

  • A robust approach was disclosed for the synthesis of benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1, 4]diazepine derivatives, showing promise for developing potential antimicrobial drugs. Some compounds exhibited antimicrobial activity against multi-drug-resistant bacterial strains (Sheikhi-Mohammareh et al., 2020).

Future Directions

The compound is a valuable scaffold for drug design and medicinal chemistry . It’s used extensively to augment potency on target, improve selectivity off target, modify physical properties, or improve metabolic stability . Therefore, it’s likely that future research will continue to explore its potential applications in these areas.

Properties

IUPAC Name

5-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-11-3-2-4-12-7(6-11)5-8(10-12)9(13)14/h5H,2-4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUXSWAQHNRADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C(=CC(=N2)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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